molecular formula C20H18BrN3O4S2 B2597891 N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1223797-72-5

N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2597891
CAS RN: 1223797-72-5
M. Wt: 508.41
InChI Key: CMEBTNRSRRAUMC-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O4S2 and its molecular weight is 508.41. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Agents

Research has demonstrated the synthesis of compounds related to the specified chemical structure with promising antibacterial and antifungal properties. For example, a study detailed the synthesis of various acetamides with potential as antimicrobial agents, showing significant inhibitory activity against certain bacterial strains, indicating their potential in developing new antimicrobial treatments Abbasi et al., 2020.

Anticonvulsant Agents

Another study explored the direct synthesis of thioacetamide derivatives with potential anticonvulsant properties. The research involved the synthesis of new (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives and evaluated their efficacy as possible anticonvulsants, highlighting the therapeutic potential of such compounds in epilepsy treatment Severina et al., 2020.

Anticancer Activity

Compounds with structural similarities have been investigated for their anticancer activity. A study synthesized and characterized 4-arylsulfonyl-1,3-oxazoles, assessing their efficacy against cancer cell lines. One compound, in particular, exhibited high activity against specific cancer subpanels, suggesting its potential as a lead compound for anticancer drug development Zyabrev et al., 2022.

Enzyme Inhibition for Therapeutic Applications

Research into sulfonamides incorporating benzodioxane and acetamide moieties revealed substantial enzyme inhibitory activity against alpha-glucosidase and acetylcholinesterase, indicating their potential in treating conditions like diabetes and Alzheimer's disease. The in vitro enzyme inhibition data corroborated with in silico molecular docking results, further underscoring the therapeutic potential of these compounds Abbasi et al., 2019.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the reaction of 2-bromoaniline with 2-chloroacetyl chloride to form N-(2-bromophenyl)-2-chloroacetamide, which is then reacted with sodium thiomalate and 5-(2,4-dimethylphenylsulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol to form the final product.", "Starting Materials": [ "2-bromoaniline", "2-chloroacetyl chloride", "sodium thiomalate", "5-(2,4-dimethylphenylsulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol" ], "Reaction": [ "Step 1: 2-bromoaniline is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-bromophenyl)-2-chloroacetamide.", "Step 2: N-(2-bromophenyl)-2-chloroacetamide is then reacted with sodium thiomalate and 5-(2,4-dimethylphenylsulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base such as potassium carbonate to form the final product N-(2-bromophenyl)-2-((5-((2,4-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide." ] }

CAS RN

1223797-72-5

Molecular Formula

C20H18BrN3O4S2

Molecular Weight

508.41

IUPAC Name

N-(2-bromophenyl)-2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H18BrN3O4S2/c1-12-7-8-16(13(2)9-12)30(27,28)17-10-22-20(24-19(17)26)29-11-18(25)23-15-6-4-3-5-14(15)21/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)

InChI Key

CMEBTNRSRRAUMC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3Br)C

solubility

not available

Origin of Product

United States

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